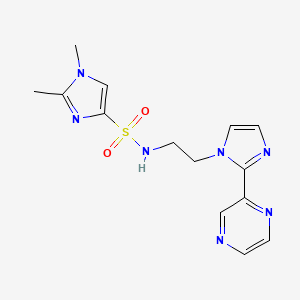![molecular formula C13H21NO B2422515 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine CAS No. 893585-57-4](/img/structure/B2422515.png)
3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine, also known as EPM, is a chemical compound that belongs to the class of psychoactive substances. It is a derivative of amphetamine and has been studied extensively for its potential applications in scientific research.
Wirkmechanismus
3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine acts as a dopamine reuptake inhibitor, which means it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in various physiological and psychological effects.
Biochemische Und Physiologische Effekte
3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine has been found to have a range of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and anorexia. It has also been shown to increase the release of dopamine and other neurotransmitters in the brain, which can have a range of effects on behavior and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one of the limitations of using 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine is its potential for abuse and addiction, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine, including:
1. Investigating its potential applications in the treatment of neurological and psychiatric disorders, such as depression, ADHD, and schizophrenia.
2. Studying its effects on other neurotransmitter systems, such as serotonin and norepinephrine.
3. Developing new derivatives of 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine with improved pharmacological properties and reduced potential for abuse and addiction.
4. Investigating its potential applications in the field of drug discovery, particularly in the development of new drugs for the treatment of addiction and other substance use disorders.
Conclusion:
In conclusion, 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine is a chemical compound that has been studied extensively for its potential applications in scientific research. It acts as a dopamine reuptake inhibitor and has a range of biochemical and physiological effects. While it has some limitations, it has several potential future directions for research, including investigating its potential applications in the treatment of neurological and psychiatric disorders and developing new derivatives with improved pharmacological properties.
Synthesemethoden
The synthesis of 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine involves the reaction of 2-methylphenylacetonitrile with ethylmagnesium bromide to form 3-ethoxy-N-[(2-methylphenyl)methyl]propanamide. This intermediate is then reduced with lithium aluminum hydride to yield the final product, 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine.
Wissenschaftliche Forschungsanwendungen
3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-15-10-6-9-14-11-13-8-5-4-7-12(13)2/h4-5,7-8,14H,3,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSPSZSWGBGIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2422436.png)
![1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride](/img/structure/B2422437.png)
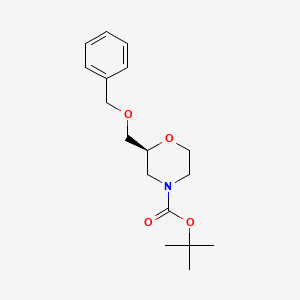
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2422441.png)
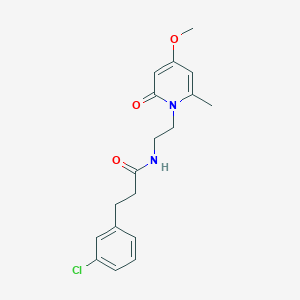

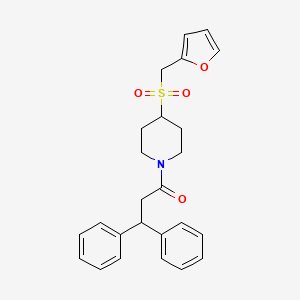


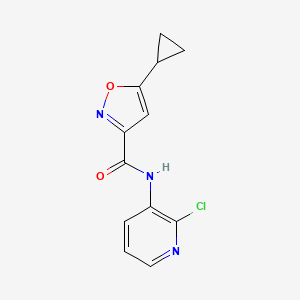
![1-methyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2422451.png)
